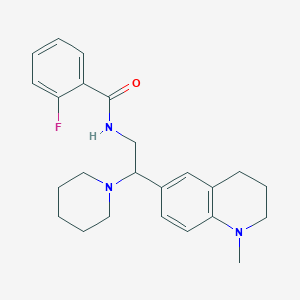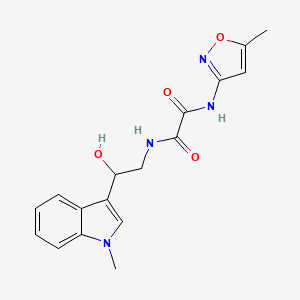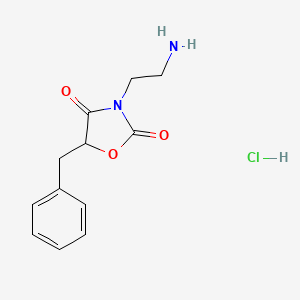
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H30FN3O and its molecular weight is 395.522. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
The compound, similar to its analogs, is likely to undergo extensive metabolic processes. For instance, a study on a related compound, SB-649868, revealed that it was extensively metabolized with principal elimination via feces, suggesting a potential for similar metabolic pathways in related compounds (Renzulli et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, like the one , have been studied for their luminescent properties. A study on naphthalimide model compounds with piperazine substituents highlighted their potential use as pH probes due to characteristic fluorescence quantum yields (Gan et al., 2003).
Antibacterial Activity
The structure of the compound suggests potential antibacterial properties. Research on similar fluoroquinolone and tetrahydroquinoline derivatives has demonstrated significant antibacterial activities, indicating a similar potential for this compound (Sheu et al., 1998).
Imaging and Diagnostic Applications
Compounds like 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide could be useful in imaging, particularly in positron emission tomography (PET). Studies on fluorine-18-labeled benzamide analogs have shown their effectiveness in imaging the sigma2 receptor status of solid tumors, suggesting potential imaging applications for similar compounds (Tu et al., 2007).
Excited State Intramolecular Charge Transfer
The photophysical properties of similar compounds have been analyzed, highlighting the importance of excited-state intramolecular charge transfer. This suggests potential applications in photophysical studies and material science (Cuquerella et al., 2006).
Novel Synthesis Methods
Studies on related compounds have revealed novel synthesis methods that could be applicable to the synthesis of 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide. These methods offer efficient pathways for creating complex molecules, potentially useful in pharmaceutical and chemical industries (Moustafa et al., 2011).
Rhodium-Catalyzed Coupling for Heterocycles Synthesis
Rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate have been used for the synthesis of fluorinated heterocycles, which could be relevant for the synthesis of compounds like 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide. This offers insights into potential synthetic pathways (Wu et al., 2017).
Propiedades
IUPAC Name |
2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O/c1-27-13-7-8-18-16-19(11-12-22(18)27)23(28-14-5-2-6-15-28)17-26-24(29)20-9-3-4-10-21(20)25/h3-4,9-12,16,23H,2,5-8,13-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBDTWQPMITIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)
![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)
![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)

![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)
amine](/img/structure/B2477508.png)


